![molecular formula C17H11F4NO4S B2604980 methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291855-33-8](/img/structure/B2604980.png)
methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazine ring and the carboxylate ester group would likely contribute to the compound’s rigidity, while the trifluoromethyl group could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzothiazine ring might undergo electrophilic aromatic substitution reactions, while the carboxylate ester group could be involved in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability .Scientific Research Applications
Anticancer Research
This compound has been studied for its potential in anticancer therapy . Derivatives of this molecule have shown promising results in inhibiting the growth of cancer cells. For instance, certain pyrazine derivatives, which share a similar structural motif, have been effective against human colon cancer cell lines .
Agrochemical Applications
The trifluoromethyl group within the compound’s structure is commonly used in agrochemicals. It has been found that derivatives with this group can serve as active ingredients in pesticides, providing protection for crops against pests .
Pharmaceutical Development
Compounds with the trifluoromethylphenyl group have been incorporated into pharmaceuticals. This particular compound could be used as an intermediate in the synthesis of drugs with various therapeutic applications, such as antidepressants, antipsychotics, and anti-inflammatory medications .
Analgesic Potential
Research has indicated that benzothiazine derivatives can have analgesic properties. This compound, with its benzothiazine core, may hold potential for development into pain-relieving medication .
Veterinary Medicine
Similar to its use in human pharmaceuticals, this compound’s derivatives could be applied in veterinary medicine, contributing to treatments for animals .
Organic Synthesis
The compound’s structure allows for reactions at the benzylic position, making it a valuable intermediate in organic synthesis. It can undergo various reactions, including free radical bromination and nucleophilic substitution, which are essential in creating complex organic molecules .
Material Science
Due to the presence of fluorine atoms, derivatives of this compound could be used in the development of functional materials with unique physicochemical properties .
Neurological Disorders
There is potential for this compound to be used in the treatment of neurological disorders. For example, related compounds have been explored for their role in modulating neurotransmitter levels during migraine attacks .
Future Directions
properties
IUPAC Name |
methyl 6-fluoro-1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4NO4S/c1-26-16(23)15-9-22(12-4-2-3-10(7-12)17(19,20)21)13-8-11(18)5-6-14(13)27(15,24)25/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBILDNWLIOCFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |
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